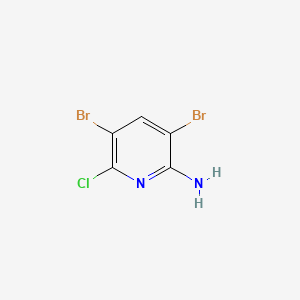

3,5-Dibromo-6-chloropyridin-2-amine

Description

3,5-Dibromo-6-chloropyridin-2-amine (CAS: 1261269-84-4) is a halogenated pyridine derivative with the molecular formula C₅H₃Br₂ClN₂ and a molecular weight of 286.35 g/mol . It is a research-grade compound primarily used in organic synthesis, notably as a precursor for constructing donor-acceptor-donor (D-A-D) systems in materials science. For instance, it serves as a starting material in Pd-catalyzed Sonogashira cross-coupling reactions to synthesize structural isomers like 5-bromo-6-chloro-3-(thiophenylethynyl)pyrazin-2-amine derivatives .

The compound is provided as a 10 mM solution in DMSO for laboratory use, with a purity >98.00%, and requires storage at 2–8°C to avoid degradation . Solubility can be enhanced by heating to 37°C and sonication .

Propriétés

IUPAC Name |

3,5-dibromo-6-chloropyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Br2ClN2/c6-2-1-3(7)5(9)10-4(2)8/h1H,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPUVLSFBMNPJSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=C1Br)Cl)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3Br2ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80704812 | |

| Record name | 3,5-Dibromo-6-chloropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80704812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261269-84-4 | |

| Record name | 3,5-Dibromo-6-chloropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80704812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Diazotization of 6-Chloropyridin-2-amine

Treatment with sodium nitrite (NaNO₂) in aqueous HBr at 0–5°C generates a diazonium intermediate, which undergoes bromide substitution. For example, 3-amino-6-chloropyrazine-2-carboxylate yields 3-bromo-6-chloropyrazine-2-carboxylate with 87% yield.

Optimization Insights :

-

Stoichiometry : A 3:1 molar ratio of NaNO₂ to substrate ensures complete diazotization.

-

Quenching : Sodium hydrogen sulfite (NaHSO₃) minimizes side reactions.

Multi-Step Synthesis from Pyridine Precursors

A scalable route involves sequential halogenation, hydrolysis, and deprotection (Fig. 1):

Step 1: Chlorination

3-Aminopyridine-2-carboxylate is treated with NCS (1:1 molar ratio) in acetonitrile at 82°C for 12 hours, yielding 3-amino-6-chloropyridine-2-carboxylate (92% yield).

Step 2: Diazotization-Bromination

The chlorinated intermediate reacts with NaNO₂ and HBr in acetic acid at 0°C, substituting the amino group with bromine (87% yield).

Step 3: Hydrolysis and Rearrangement

Ester hydrolysis under basic conditions (NaOH, H₂O/EtOH) produces the carboxylic acid, which undergoes Curtius rearrangement with diphenyl phosphorazidate (DPPA) to install the amine group.

Step 4: Deprotection

Trifluoroacetic acid (TFA) removes tert-butoxycarbonyl (Boc) groups, yielding the final product (95% yield per step).

Yield Analysis and Optimization

Table 1: Comparative Efficiency of Synthetic Routes

| Method | Steps | Total Yield | Key Advantages | Limitations |

|---|---|---|---|---|

| Direct Halogenation | 2 | 35–45% | Short reaction time | Poor regioselectivity |

| Diazotization-Bromination | 4 | 59–62% | High purity, column-free | Multi-step, costly reagents |

| Multi-Step Synthesis | 5 | 57–60% | Scalable, recrystallization | Labor-intensive |

Yield Optimization Strategies :

-

Recrystallization : Petroleum ether/ethyl acetate (3:1) improves purity to >95%.

-

Catalyst Recycling : Recovering Pd catalysts reduces costs in coupling steps.

Challenges and Mitigation

Regioselectivity Control

The electron-withdrawing chlorine at position 6 deactivates the pyridine ring, directing bromine to positions 3 and 5. Computational studies suggest meta-directing effects dominate, but steric hindrance at position 5 may reduce yields. Using bulky solvents (e.g., tert-butyl methyl ether) enhances 3,5-dibromo selectivity.

By-Product Formation

Over-bromination generates 3,5,6-tribromo derivatives, which are minimized by:

-

Stoichiometric Control : Limiting Br₂ to 2.1 equivalents.

-

Low-Temperature Bromination : Conducting reactions at −10°C slows kinetic by-products.

Analyse Des Réactions Chimiques

Types of Reactions

3,5-Dibromo-6-chloropyridin-2-amine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering the oxidation state of the nitrogen atom in the pyridine ring.

Coupling Reactions: It can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

Substitution Reactions: Reagents like sodium amide or thiourea in polar solvents (e.g., dimethylformamide) are commonly used.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.

Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.

Applications De Recherche Scientifique

3,5-Dibromo-6-chloropyridin-2-amine has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

Industry: The compound is used in the production of specialty chemicals and materials, including dyes and polymers.

Mécanisme D'action

The mechanism of action of 3,5-Dibromo-6-chloropyridin-2-amine depends on its specific application. In biological systems, it may act as an inhibitor or modulator of enzyme activity by binding to the active site or allosteric sites of the enzyme. The presence of halogen atoms can enhance its binding affinity and specificity for certain molecular targets.

Comparaison Avec Des Composés Similaires

2,4-Dibromo-6-chloropyridin-3-amine

- Molecular Formula : C₅H₃Br₂ClN₂

- Substituent Positions : Bromine at C2 and C4, chlorine at C6, amine at C3.

- Key Differences : The altered positions of bromine and amine groups significantly impact electronic properties and reactivity. Unlike 3,5-Dibromo-6-chloropyridin-2-amine, this isomer is less commonly used in cross-coupling reactions due to steric hindrance at the C2 position .

3,5-Dichloro-6-methylpyridin-2-amine

- Molecular Formula : C₆H₆Cl₂N₂

- Substituent Differences : Chlorine replaces bromine at C3 and C5, with a methyl group at C4.

- Impact on Reactivity : The reduced steric bulk and lower electronegativity of chlorine enhance solubility in polar solvents. This derivative exhibits higher reactivity in nucleophilic aromatic substitution (SNAr) reactions compared to brominated analogs .

Halogen-Substituted Derivatives

3,5-Dibromo-4-methylpyridin-2-amine

- Molecular Formula : C₆H₅Br₂N₂

- Substituent Differences : Methyl group at C4 instead of chlorine at C5.

- Functional Implications: The methyl group increases hydrophobicity, making this compound more suitable for applications requiring non-polar intermediates. However, the absence of chlorine reduces its utility in stepwise halogenation strategies .

3,5-Diiodopyridin-2-amine

- Molecular Formula : C₅H₃I₂N₂

- Substituent Differences : Iodine replaces bromine and chlorine.

- Reactivity Profile : The larger atomic radius of iodine enhances polarizability, favoring charge-transfer interactions in materials science. However, iodine’s lower bond dissociation energy makes this compound less stable under thermal stress compared to brominated analogs .

Functional Group Variants

6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine

- Molecular Formula : C₂₃H₂₅N₃O₃

- Structural Complexity: Incorporates a benzodioxin moiety and dimethylamino group, enabling applications in medicinal chemistry. Unlike this compound, this derivative is tailored for receptor-binding studies but lacks utility in cross-coupling due to its bulky substituents .

Comparative Analysis Table

Research Implications and Limitations

- Synthetic Utility : this compound’s halogen diversity (Br and Cl) enables sequential functionalization, a feature absent in dihalogenated analogs like 3,5-Dibromo-4-methylpyridin-2-amine .

- Stability Challenges : Brominated pyridines generally exhibit lower thermal stability compared to chlorinated derivatives, necessitating careful handling .

- Knowledge Gaps: Limited data exist on the photophysical properties of these compounds, warranting further studies to optimize their use in optoelectronic materials.

Activité Biologique

3,5-Dibromo-6-chloropyridin-2-amine (DBCPA) is a heterocyclic organic compound with significant biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

DBCPA has the molecular formula and a molecular weight of 300.38 g/mol. The compound features a pyridine ring substituted at the 3 and 5 positions with bromine atoms and at the 6 position with a chlorine atom, along with an amino group at the 2 position. This unique arrangement enhances its reactivity and potential biological activity, making it a subject of interest in medicinal chemistry and organic synthesis.

In biological systems, DBCPA may act as an inhibitor or modulator of enzyme activity. It can bind to active sites or allosteric sites of enzymes, influencing their function. The presence of halogen atoms (bromine and chlorine) is believed to enhance its binding affinity and specificity for certain molecular targets.

Enzyme Inhibition

DBCPA has been identified as a significant inhibitor in various biochemical pathways. Its ability to interact with biological macromolecules makes it valuable for studying enzyme inhibition and receptor binding. Notably, it has been utilized in research focusing on cancer treatment due to its anti-proliferative properties against specific cancer cell lines .

Antimicrobial Activity

Research indicates that DBCPA exhibits antimicrobial properties. It has shown effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's structural features contribute to its ability to disrupt bacterial cell function, making it a candidate for further development as an antibacterial agent .

Case Studies and Research Findings

Several studies have investigated the biological activities of DBCPA:

- Anti-Cancer Activity : In vitro studies demonstrated that DBCPA inhibited cell proliferation in colorectal cancer (HCT116) and triple-negative breast cancer (MDA-MB-231) cell lines by more than 85%. This suggests that DBCPA could serve as a lead compound for developing new anticancer therapies .

- Enzyme Interaction Studies : DBCPA has been studied for its interaction with various enzymes, revealing its potential as a selective inhibitor in biochemical pathways relevant to disease mechanisms. The compound's halogen substituents play a crucial role in enhancing its binding characteristics.

- Antimicrobial Efficacy : A series of tests showed that DBCPA exhibited significant antibacterial activity against both gram-positive and gram-negative bacteria. Its effectiveness was comparable to some clinically used antibiotics, highlighting its potential utility in treating bacterial infections .

Comparative Analysis

The following table summarizes the biological activities of DBCPA compared to similar compounds:

| Compound Name | Structure Features | Anticancer Activity | Antimicrobial Activity |

|---|---|---|---|

| This compound | Two bromine atoms, one chlorine atom | High (>85% inhibition) | Moderate |

| 5-Bromo-6-chloropyridin-2-amine | One bromine atom | Moderate | Low |

| 2,4-Dibromo-6-chloropyridin-3-amine | Different substitution pattern | Low | Moderate |

Q & A

Q. Table 1: Synthetic Conditions for Halogenated Pyridin-2-amine Derivatives

| Reaction Type | Catalyst | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Sonogashira Coupling | Pd(PPh₃)₂Cl₂ | THF | 90–93 |

How can X-ray crystallography resolve the molecular structure of this compound, and what challenges arise during crystallization?

Answer:

X-ray crystallography using SHELX software (e.g., SHELXL/SHELXS) is critical for unambiguous structural determination. Challenges include:

- Crystal growth : Halogenated pyridines often form disordered crystals due to steric hindrance. Slow evaporation from dichloromethane/hexane mixtures improves crystal quality .

- Data refinement : Heavy atoms (Br, Cl) cause strong absorption; empirical absorption corrections (SADABS) are essential .

- Hydrogen bonding : The amine group forms N–H⋯N interactions, influencing packing. Unit cell parameters from analogous compounds (e.g., 3,5-dichloro-6-methylpyridin-2-amine: a = 7.234 Å, b = 10.579 Å, c = 11.800 Å) guide refinement .

What spectroscopic techniques effectively characterize halogenated pyridin-2-amine derivatives, and how can conflicting data be resolved?

Answer:

- ¹H/¹³C NMR : Downfield shifts (δ 7.5–8.5 ppm) indicate aromatic protons adjacent to electron-withdrawing halogens. Discrepancies in peak splitting (e.g., para vs. meta substituents) require 2D NMR (COSY, HSQC) .

- Mass spectrometry (HRMS) : Isotopic patterns (e.g., Br²⁷Br⁸¹ vs. Cl³⁵Cl³⁷) confirm molecular composition.

- Cross-validation : Discrepancies between NMR and crystallographic data are resolved via complementary techniques (e.g., IR for functional groups) .

How does the electronic environment of this compound influence its reactivity in nucleophilic aromatic substitution (NAS)?

Answer:

The electron-withdrawing effects of Br and Cl deactivate the pyridine ring, directing NAS to the 4-position (para to the amine). Computational studies (DFT) show:

- Electrophilicity : The LUMO energy (−1.8 eV) indicates moderate reactivity compared to nitro-substituted analogs.

- Steric effects : Bulky substituents at the 6-position hinder attack at the 4-position, favoring alternative pathways .

What computational methods predict the regioselectivity and stability of this compound derivatives?

Answer:

- Density Functional Theory (DFT) : Calculates Fukui indices to identify electrophilic/nucleophilic sites. For example, the 4-position exhibits higher electrophilicity (f⁺ = 0.12) .

- Molecular docking : Predicts binding affinities with biological targets (e.g., enzymes) using AutoDock Vina.

- Thermodynamic stability : Gibbs free energy (ΔG) calculations assess tautomerization or degradation pathways .

How can competing side reactions be mitigated during the functionalization of this compound?

Answer:

- Protecting groups : Acetylation of the amine (-NH₂) prevents unwanted nucleophilic attack .

- Selective catalysis : CuI co-catalysis suppresses homocoupling in Sonogashira reactions.

- Solvent optimization : Non-polar solvents (e.g., toluene) reduce polar side reactions .

What strategies address contradictions in spectroscopic vs. crystallographic data for halogenated pyridin-2-amine derivatives?

Answer:

- Dynamic NMR : Detects tautomerization or conformational changes not visible in static X-ray structures.

- Twinned data refinement : SHELXL’s TWIN/BASF commands resolve overlapping reflections in disordered crystals .

- Synchrotron radiation : High-resolution data (e.g., λ = 0.7 Å) improves accuracy for heavy atoms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.